![molecular formula C26H19Cl2N3 B2914238 1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole CAS No. 861211-50-9](/img/structure/B2914238.png)

1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

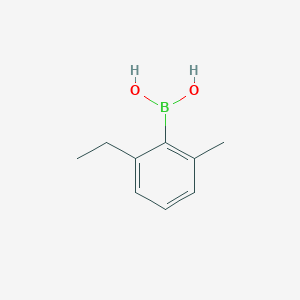

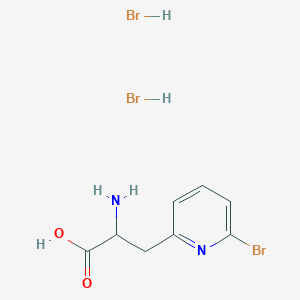

“1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole” is a chemical compound with the molecular formula C15H14Cl2N6O2 . It has an average mass of 381.217 Da and a monoisotopic mass of 380.055542 Da .

Molecular Structure Analysis

The molecular structure of “1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole” is complex, with multiple rings and functional groups . The structure includes two chloropyridinyl groups attached to an indole ring via methylene bridges .Physical And Chemical Properties Analysis

The compound “1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole” has a low solubility in water but good solubility in organic solvents such as ethanol and acetone .科学的研究の応用

Enantioselective Catalysis

A study by Sun et al. (2007) discusses the enantioselective addition of activated terminal alkynes to 1-acylpyridinium salts, catalyzed by Cu-Bis(oxazoline) complexes. This process enables the synthesis of highly functionalized dihydropyridines with excellent enantioselectivity, demonstrating the potential of using pyridine derivatives in asymmetric synthesis and catalysis (Sun, Yu, Ding, & Ma, 2007).

Coordination Polymers

Patel and Patel (2010) synthesized novel coordination polymers based on a bis-ligand containing indole and 8-hydroxyquinoline moieties. These coordination polymers were prepared with various metal ions and characterized for their microbicidal activity against plant pathogens, highlighting the role of indole derivatives in developing new materials with potential applications in agriculture and material science (Patel & Patel, 2010).

Catalytic Activity in Heck Reactions

Das et al. (2009) explored the catalytic activity of palladium(II) complexes of a pincer (Se,N,Se) ligand for the Heck coupling reaction. The study illustrates the versatility of pyridine derivatives in facilitating efficient catalytic systems for C−C coupling reactions, which are fundamental in organic synthesis (Das, Rao, & Singh, 2009).

Fluorescent Chemosensors

García et al. (2019) reported the synthesis of fluorescent probes based on dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines for the nanomolar detection of Cu2+. This research underlines the application of pyridine derivatives in designing sensitive and selective chemosensors for metal ions, contributing to environmental monitoring and diagnostic applications (García, Romero, & Portilla, 2019).

Nucleophilic Addition Reactions

Gribble et al. (2010) discussed the unique reactivity of bis(phenylsulfonyl)-1H-indole as an electron-deficient indole that undergoes nucleophilic attack at C-3, facilitated by organocuprate reagents. This study contributes to the understanding of indole's reactivity and provides a method for functionalizing indoles at the C-3 position, useful in medicinal chemistry and organic synthesis (Gribble, Qian, Alford, Kishbaugh, & Jones, 2010).

Safety and Hazards

特性

IUPAC Name |

1,3-bis[(6-chloropyridin-3-yl)methyl]-2-phenylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Cl2N3/c27-24-12-10-18(15-29-24)14-22-21-8-4-5-9-23(21)31(17-19-11-13-25(28)30-16-19)26(22)20-6-2-1-3-7-20/h1-13,15-16H,14,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPBCSMBFODPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2CC4=CN=C(C=C4)Cl)CC5=CN=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2914155.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2914163.png)

![N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B2914165.png)

![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2914166.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2914169.png)

![[(2,5-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2914171.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide](/img/structure/B2914173.png)

![1-(3,4-dimethylphenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2914178.png)